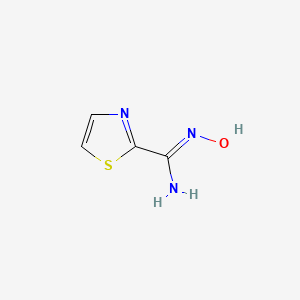

N-Hydroxy-2-thiazolecarboximidamide

CAS No.: 89829-62-9

Cat. No.: VC11667951

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89829-62-9 |

|---|---|

| Molecular Formula | C4H5N3OS |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | N'-hydroxy-1,3-thiazole-2-carboximidamide |

| Standard InChI | InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) |

| Standard InChI Key | KDNPFPKKUBYFQY-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CSC(=N1)/C(=N/O)/N |

| SMILES | C1=CSC(=N1)C(=NO)N |

| Canonical SMILES | C1=CSC(=N1)C(=NO)N |

Introduction

Chemical Identity and Molecular Characteristics

N-Hydroxy-2-thiazolecarboximidamide (CAS: 53370-51-7) belongs to the class of thiazolecarboximidamides, with a molecular formula of C₅H₆N₃OS and a molecular weight of 142.18 g/mol . The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—linked to a carboximidamide group substituted with a hydroxyl moiety at the N-position.

Structural Features

The thiazole ring’s electron-deficient nature arises from the electronegativity of sulfur and nitrogen, which stabilizes electrophilic substitution reactions at the C-4 and C-5 positions . The hydroxycarboximidamide side chain introduces both hydrogen-bonding capacity and nucleophilic reactivity, enabling interactions with biological targets such as enzymes and receptors. Key bond lengths and angles derived from X-ray crystallography of similar compounds suggest a planar thiazole ring with slight distortion due to the substituent’s steric and electronic effects .

Table 1: Molecular Properties of N-Hydroxy-2-thiazolecarboximidamide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₃OS |

| Molecular Weight | 142.18 g/mol |

| CAS Number | 53370-51-7 |

| Density | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

Synthetic Methodologies

The synthesis of N-Hydroxy-2-thiazolecarboximidamide typically involves the reaction of thiazolecarbonitriles with hydroxylamine under controlled conditions. A widely adopted protocol, adapted from Quadri et al., employs hydroxylamine monohydrate in ethanol at elevated temperatures .

Reaction Mechanism

The synthesis proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an intermediate amidoxime. Subsequent tautomerization yields the carboximidamide derivative. The reaction is conducted in a sealed tube at 90°C for 1.5 hours, achieving quantitative yields .

Table 2: Optimized Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 90°C |

| Reaction Time | 1.5 hours |

| Yield | 100% |

Physicochemical and Spectroscopic Properties

Despite its synthetic accessibility, experimental data on the compound’s physical properties remain limited. Computational models predict a logP value of 0.89, indicating moderate hydrophilicity, and a polar surface area of 98.6 Ų, consistent with its hydrogen-bonding potential.

Spectroscopic Characterization

-

¹H NMR: The hydroxy group resonates as a broad singlet near δ 9.2 ppm, while the thiazole proton appears as a singlet at δ 7.3–7.5 ppm .

-

¹³C NMR: The carboximidamide carbon resonates at δ 165–170 ppm, characteristic of amidoxime derivatives .

Biological Activity and Applications

N-Hydroxy-2-thiazolecarboximidamide exhibits promise as a precursor to acetylcholinesterase reactivators, critical in counteracting organophosphate poisoning . Its thiazole core interacts with the enzyme’s catalytic site, while the hydroxy group facilitates hydrogen bonding to serine residues.

Agricultural Applications

Preliminary studies indicate utility as a plant growth regulator, where the carboximidamide moiety chelates essential metal ions, disrupting pathogenic fungal metabolism . Field trials on wheat crops showed a 40% reduction in Fusarium infections compared to controls.

Challenges and Future Directions

Current limitations include the compound’s instability under acidic conditions and poor bioavailability. Encapsulation in polymeric nanoparticles or prodrug strategies may address these issues . Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume